molecular formula C12H17NO B8772622 4-Methoxy-4-phenylpiperidine

4-Methoxy-4-phenylpiperidine

Cat. No.: B8772622
M. Wt: 191.27 g/mol
InChI Key: ZKISCCNMDWZDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-phenylpiperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is intended for research and development purposes only. This compound is not for diagnostic, therapeutic, or human use. Piperidine derivatives are valuable building blocks in organic synthesis. Specifically, 4-substituted piperidine scaffolds are frequently investigated in the development of novel therapeutics . For instance, research into 4-phenylpiperidine-2-carboxamide derivatives has identified compounds that act as positive allosteric modulators of the serotonin (5-HT2C) receptor, a promising target for treating neuropsychiatric and metabolic disorders such as obesity and substance use disorders . Furthermore, other 4-hydroxy-4-phenylpiperidine derivatives have been explored for their potent analgesic effects, functioning as μ-opioid receptor (MOR) agonists with high selectivity . Another close analogue, 1-Benzhydryl-4-methoxy-4-phenylpiperidine, is also a known compound of study . The methoxy and phenyl substituents on the piperidine ring define the molecule's properties and make it a versatile intermediate for constructing more complex, biologically active molecules. Researchers utilize this scaffold to explore structure-activity relationships and develop new pharmacological tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-methoxy-4-phenylpiperidine

InChI

InChI=1S/C12H17NO/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3

InChI Key

ZKISCCNMDWZDCF-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxy 4 Phenylpiperidine and Its Derivatives

Stereoselective and Regioselective Synthesis Approaches for 4-Methoxy-4-phenylpiperidine

Achieving stereochemical and regiochemical control is paramount in the synthesis of complex molecules like this compound. Modern synthetic strategies increasingly employ sophisticated catalytic systems to dictate the spatial arrangement of atoms.

Asymmetric Synthesis Strategies Utilizing Chiral Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral piperidine (B6355638) derivatives. The use of chiral catalysts allows for the preferential formation of one enantiomer over the other, which is often critical for therapeutic efficacy.

Recent advancements have highlighted the use of transition metal catalysts, such as those based on rhodium and palladium, in combination with chiral ligands for the asymmetric hydrogenation of pyridine (B92270) precursors. mdpi.com For instance, a rhodium(I) complex with a P-chiral bisphosphorus ligand has been shown to be effective in the enantioselective asymmetric hydrogenation of tetrasubstituted enamides, a key step that can be adapted for the synthesis of chiral piperidines. mdpi.com Similarly, palladium-catalyzed enantioselective aza-Heck cyclizations provide a redox-neutral pathway to chiral piperidines. mdpi.com

Organocatalysis has also emerged as a valuable strategy. Chiral Brønsted bases, often derived from amines, can facilitate a variety of asymmetric transformations through complex hydrogen-bonding networks. frontiersin.org These catalysts have been successfully applied in the enantioselective synthesis of substituted piperidines. mdpi.com

Catalyst TypeExampleApplicationReference
Transition MetalRhodium(I) with P-chiral bisphosphorus ligandEnantioselective asymmetric hydrogenation mdpi.com
Transition MetalPalladium with chiral P-O ligandEnantioselective intramolecular 6-exo aza-Heck cyclization mdpi.com
OrganocatalystChiral Brønsted basesAsymmetric transformations frontiersin.org

Diastereoselective Synthesis of this compound Precursors

The diastereoselective synthesis of precursors is a key strategy for controlling the stereochemistry of the final piperidine ring. This often involves intramolecular reactions where existing stereocenters in the substrate direct the formation of new ones.

One notable method is the diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization to form the piperidine ring. mdpi.com Additionally, intramolecular Mannich reactions using α-chiral amines have been employed for the stereocontrolled synthesis of highly substituted piperidine systems. researchgate.net

Gold-catalyzed cyclization of N-homopropargyl amides offers another efficient route. nih.gov This process leads to the formation of cyclic imidates, which can be chemoselectively reduced to generate piperidin-4-ones with high diastereoselectivity. nih.gov The resulting piperidin-4-ols often exhibit an all-cis configuration. nih.gov

Novel Retrosynthetic Pathways for the this compound Scaffold

Retrosynthetic analysis is a powerful strategy for devising new synthetic routes. For the this compound scaffold, novel disconnections can lead to more efficient and flexible syntheses.

A modular {[2+3]+1} annulation approach has been developed, starting from readily available imines, propargyl Grignard reagents, and carboxylic acids or their derivatives. nih.gov This method involves a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to construct the piperidine ring. nih.gov This strategy offers high flexibility and diastereoselectivity. nih.gov

Another innovative approach involves the use of non-activated 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines as building blocks. chemsrc.com Through a microwave-assisted aziridine (B145994) ring-opening and subsequent cyclization, novel cis-2-cyanomethyl-4-phenylpiperidines can be synthesized stereoselectively. chemsrc.com

Green Chemistry Principles and Sustainable Synthesis Techniques for this compound

The integration of green chemistry principles into synthetic methodologies is becoming increasingly important to minimize environmental impact. mdpi.com This includes the use of environmentally benign solvents, solvent-free conditions, and energy-efficient technologies.

Solvent-Free and Environmentally Benign Reaction Media

Solvent-free reactions offer significant advantages by reducing waste and simplifying product isolation. rasayanjournal.co.in Microwave-assisted solvent-free synthesis has been successfully employed for the synthesis of piperidine derivatives. sphinxsai.comresearchgate.net For example, the condensation of N-phenyl glutarimides with aldehydes can be carried out on a solid support like neutral alumina (B75360) under microwave irradiation, leading to high yields in short reaction times. sphinxsai.comresearchgate.netresearchgate.net

The use of water as a reaction medium is another key aspect of green chemistry. mdpi.com Water-mediated synthesis of piperidinols has been reported, offering an environmentally friendly alternative to traditional organic solvents. mdpi.com

Green Chemistry ApproachDescriptionExampleReference
Solvent-Free SynthesisReactions are conducted without a solvent, often using microwave irradiation and a solid support.Condensation of N-phenyl glutarimides with aldehydes on neutral alumina. sphinxsai.comresearchgate.net
Environmentally Benign MediaUtilizing water as the solvent to reduce the use of volatile organic compounds.Water-mediated synthesis of piperidinols. mdpi.com

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. nih.govscispace.com Continuous-flow hydrogenation has been successfully applied to the synthesis of 4-phenylpiperidine (B165713) from 4-phenylpyridine. d-nb.inforesearchgate.net

In a notable example, a continuous-flow process was developed that integrates the hydrogenation reaction with a selective product isolation method using carbon dioxide as a "molecular switch". d-nb.inforesearchgate.net The higher basicity of the resulting 4-phenylpiperidine allows for its selective protonation with carbonic acid (formed from CO2 and water) and subsequent extraction into an aqueous phase, separating it from the unreacted starting material. d-nb.inforesearchgate.net This integrated approach allows for a salt-free process with the potential for recycling the organic phase. d-nb.inforesearchgate.net

Metal-Catalyzed Synthetic Routes to this compound and Analogues

Metal-catalyzed reactions offer powerful and versatile tools for the synthesis of complex piperidine structures from readily available starting materials. Catalysts based on palladium, rhodium, and indium have demonstrated significant utility in this area.

Palladium and Rhodium-Catalyzed Hydrogenation Strategies

Hydrogenation of pyridine derivatives is a direct and atom-economical approach to synthesize piperidines. Both palladium and rhodium catalysts have been extensively studied for this transformation, offering distinct advantages in terms of substrate scope and stereoselectivity. mdpi.com

Palladium-catalyzed hydrogenation is a robust method for the reduction of pyridinium (B92312) salts and functionalized pyridines. For instance, N-substituted 4-phenylpiperidines can be prepared by the palladium-catalyzed hydrogenation of the corresponding pyridyl precursors. researchgate.net A notable application involves the chemoselective hydrogenation of pyridine rings in the presence of other reducible functional groups, which is crucial for the synthesis of complex molecules. mdpi.com For example, palladium on carbon (Pd/C) is a commonly used catalyst for these reductions. google.com The reaction often proceeds under hydrogen gas pressure and can be influenced by additives. One strategy involves a one-pot palladium(0)-catalyzed Suzuki–Miyaura coupling followed by hydrogenation to access diverse piperidine derivatives. mdpi.com

Rhodium catalysts have also emerged as highly effective for the hydrogenation of pyridines, particularly for achieving high diastereoselectivity in the synthesis of substituted piperidines. rsc.org Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts has been developed to produce chiral piperidines with high enantioselectivity. dicp.ac.cnresearchgate.net A rhodium-catalyzed reductive transamination of pyridinium salts using formic acid as a hydrogen source provides access to N-(hetero)aryl piperidines. acs.org This method involves the in-situ formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine. acs.org Commercially available and stable rhodium compounds like Rh2O3 have been shown to catalyze the hydrogenation of various unprotected pyridines under mild conditions. rsc.org

Table 1: Comparison of Palladium and Rhodium Catalysts in Piperidine Synthesis

Catalyst TypeTypical SubstratesKey AdvantagesSelected References
Palladium Pyridinium salts, functionalized pyridinesRobust, chemoselective, useful for debenzylation mdpi.comresearchgate.netgoogle.com
Rhodium Pyridinium salts, fluorinated pyridinesHigh diastereoselectivity, asymmetric synthesis rsc.orgdicp.ac.cnresearchgate.netacs.orgbohrium.com

Indium-Mediated Transformations in Piperidine Synthesis

Indium metal has been utilized in novel synthetic processes for producing 4-aryl-4-acylpiperidine derivatives. google.comgoogle.com This method provides a shorter and more industrially scalable route compared to many traditional multi-step syntheses. google.com The process often starts from commercially available 4-phenylpyridine, which reacts with an acid anhydride (B1165640) in the presence of indium powder to form a 1,4-diacyl-4-phenyl-1,4-dihydropyridine intermediate. google.comgoogle.com This intermediate can then be subjected to reduction, for example, via palladium-catalyzed hydrogenation, to yield the corresponding piperidine derivative. google.com The use of indium is advantageous as it avoids hazardous chemicals and harsh reaction conditions often associated with prior art syntheses. google.com

A variety of anhydrides, such as acetic, propionic, and butyric anhydride, can be used, allowing for the introduction of different acyl groups at the 4-position. google.com Furthermore, this methodology is applicable to a range of 4-substituted phenyl pyridines, including those with methoxy (B1213986), chloro, and alkyl substituents. google.com

Table 2: Indium-Mediated Synthesis of 4-Aryl-4-Acyl Piperidine Precursors

Starting MaterialReagentProductReference
4-PhenylpyridineAcetic anhydride, Indium powder1,4-Diacetyl-4-phenyl-1,4-dihydropyridine google.com
4-Phenylpyridinen-Butyric anhydride, Indium powder1,4-Dibutyryl-4-phenyl-1,4-dihydropyridine google.comgoogle.com

Lewis Acid Catalysis in Multicomponent Reactions

Lewis acids play a crucial role in catalyzing multicomponent reactions (MCRs) for the synthesis of highly functionalized piperidines. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot. kashanu.ac.irresearchgate.net For instance, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can effectively catalyze the ring-opening of semicyclic N,O-acetals with various silicon-based nucleophiles to generate precursors for piperidine alkaloids. acs.org

In the context of MCRs for piperidine synthesis, Lewis acids can activate carbonyl compounds and imines towards nucleophilic attack. For example, a one-pot, three-component reaction of an aromatic aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde can be catalyzed by phenylboronic acid to afford highly functionalized piperidines in excellent yields. researchgate.net Another example is the use of Ni(ClO4)2·6H2O as an efficient and environmentally benign catalyst for the one-pot synthesis of functionalized piperidine derivatives from β-ketoesters, aromatic aldehydes, and anilines in ethanol (B145695) at room temperature. researchgate.net The development of heterogeneous Lewis acid catalysts, such as nanocellulose/BF3/Fe3O4, also offers advantages like easy catalyst recovery and reusability. kashanu.ac.ir

Electroreductive Cyclization for Piperidine Ring Formation

Electroreductive cyclization presents a green and sustainable alternative for the synthesis of piperidine rings. nih.gov This method avoids the use of toxic reagents and transition metal catalysts often required in conventional methods. nih.govbeilstein-journals.org The synthesis of piperidine derivatives can be achieved through the electroreductive cyclization of an imine with a terminal dihaloalkane. nih.govnih.gov In this process, the imine is reduced at the cathode to generate a radical anion, which then reacts with the dihaloalkane. Subsequent one-electron reduction and intramolecular cyclization afford the piperidine product. beilstein-journals.org

The use of a flow microreactor for this transformation has been shown to be more efficient than conventional batch-type reactions, providing higher yields of the target compounds. nih.govnih.gov The large specific surface area of the microreactor facilitates the efficient reduction of the substrate imine at the cathode. nih.gov This method allows for the synthesis of piperidine and pyrrolidine (B122466) derivatives on a preparative scale through continuous electrolysis. nih.gov

Multicomponent Reaction Strategies for this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity and complexity in a single step, making them highly attractive for the synthesis of libraries of substituted piperidines. nih.govrsc.org These reactions align with the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification procedures. nih.gov

The synthesis of highly functionalized piperidine scaffolds can be achieved through one-pot MCRs involving various combinations of starting materials. A common strategy involves the reaction of an aldehyde, an amine, and a β-ketoester. researchgate.net For the specific synthesis of scaffolds related to this compound, one could envision a multicomponent reaction employing 4-methoxybenzaldehyde, an appropriate amine, and a suitable β-ketoester or other active methylene (B1212753) compound.

Lewis acids are often employed as catalysts in these MCRs to enhance reaction rates and yields. researchgate.net For example, Ni(ClO4)2·6H2O has been successfully used to catalyze a five-component reaction between aromatic aldehydes, anilines, and β-ketoesters to produce densely functionalized piperidines at room temperature. researchgate.net The ability to vary each component in the MCR allows for the creation of a diverse range of piperidine analogues with different substitution patterns. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 4 Phenylpiperidine

Ring System Transformations and Rearrangements Involving the Piperidine (B6355638) Moiety

The piperidine ring in 4-Methoxy-4-phenylpiperidine can undergo various transformations. For instance, ring expansion and contraction reactions, although not extensively documented for this specific molecule, are known to occur in related piperidine derivatives. nih.gov Such rearrangements can be prompted by specific reagents or reaction conditions, leading to the formation of different heterocyclic systems.

Substituent Effects on Reactivity at the Piperidine Nitrogen and Carbon Positions

Substituents on both the phenyl ring and the piperidine nitrogen significantly influence the reactivity of this compound. The methoxy (B1213986) group at the 4-position of the phenyl ring is an electron-donating group, which can affect the electron density of the entire molecule. mdpi.com The reactivity of the piperidine nitrogen, a nucleophilic center, is influenced by the nature of the substituent attached to it. For example, the presence of a Boc protecting group can control the reactivity of the nitrogen atom. lookchem.com

The substitution pattern on the piperidine ring itself also plays a crucial role. Studies on related 4-phenylpiperidine (B165713) derivatives have shown that substituents at various positions can alter the rate and outcome of reactions. For instance, the introduction of methyl groups on the piperidine ring of fentanyl, a related structure, affects its analgesic activity. nih.gov The stereochemistry of substituents is also important, with axial and equatorial groups exhibiting different effects on the basicity and reactivity of the piperidine nitrogen. rsc.org

Electrophilic and Nucleophilic Substitution Reactions of this compound

The this compound scaffold can participate in both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The electron-rich phenyl ring is susceptible to electrophilic aromatic substitution. The methoxy group directs incoming electrophiles primarily to the ortho and para positions. vulcanchem.com

Nucleophilic Substitution: The piperidine nitrogen is a primary site for nucleophilic reactions. It can be alkylated or acylated with various electrophiles. nih.gov Furthermore, nucleophilic aromatic substitution (SNAr) reactions can occur where the methoxy group, typically a poor leaving group, can be displaced under specific conditions, such as mediation by sodium hydride and lithium iodide. sorbonne-universite.fr The reactivity in SNAr reactions is highly dependent on the substituents present on the aromatic ring and the nature of the nucleophile. nih.gov

Oxidation and Reduction Pathways of the this compound System

The this compound system is amenable to both oxidation and reduction reactions.

Oxidation: The piperidine ring can be oxidized. For instance, N-substituted 4-phenylpiperidine derivatives can be oxidized by enzymes like monoamine oxidase (MAO). nih.gov The rate of oxidation can be influenced by the nature and position of substituents on the piperidine ring. nih.gov The methoxy group can also be a site of oxidation, potentially forming an aldehyde or carboxylic acid. Additionally, oxidation of a similar compound, 4-hydroxy-1-methyl-4-phenylpiperidine, with potassium permanganate (B83412) has been shown to yield benzoic acid. cdnsciencepub.com

Reduction: The phenyl ring can be reduced under certain catalytic hydrogenation conditions. The specific conditions required would depend on the desired outcome and the presence of other functional groups.

Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound can be a substrate in such reactions. eie.grsioc-journal.cn For example, palladium- or nickel-catalyzed reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings can be employed to introduce new substituents onto the phenyl ring. nih.govresearchgate.net The efficiency and selectivity of these reactions are often influenced by the choice of catalyst, ligands, and reaction conditions. preprints.org For instance, iridium-catalyzed borylation has been used in the synthesis of 4-phenylpiperidine pharmacophores. chemsrc.com

Table 1: Examples of Metal-Catalyzed Reactions with Phenylpiperidine Derivatives This table is for illustrative purposes and may not directly represent reactions of this compound.

Reaction Type Catalyst/Reagents Substrate Type Product Type Reference
Suzuki-Miyaura Pd catalyst, boronic acid Aryl halide Biaryl nih.gov
Negishi Coupling Pd or Ni catalyst, organozinc Aryl halide Aryl-Aryl researchgate.net
Buchwald-Hartwig Pd catalyst, amine Aryl halide Aryl amine gu.se
Iridium-catalyzed Borylation Ir catalyst Aryl group Borylated aryl group chemsrc.com

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound relies on kinetic and spectroscopic investigations. science.gov

Kinetic Studies: Kinetic studies can determine reaction rates, orders, and the influence of various parameters like concentration and temperature. For example, kinetic analysis of nucleophilic aromatic substitution reactions of pyridinium (B92312) ions with piperidine revealed a second-order dependence on the piperidine concentration, suggesting a mechanism involving rate-determining deprotonation of an intermediate. nih.gov

Spectroscopic Studies: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying reaction intermediates and final products. rsc.org For instance, NMR can provide detailed structural information, while MS can determine the mass of molecules, aiding in their identification. Stopped-flow techniques combined with spectroscopy can be used to observe transient intermediates in rapid reactions. science.gov Computational studies, often used in conjunction with experimental data, can provide further insights into reaction pathways and transition states. sorbonne-universite.fr

Design, Synthesis, and Structural Elucidation of 4 Methoxy 4 Phenylpiperidine Derivatives and Analogues

Exploration of Piperidine (B6355638) Ring Conformations in 4-Methoxy-4-phenylpiperidine Derivatives

The piperidine ring in this compound derivatives, like other substituted cyclohexanes, predominantly adopts a chair conformation to minimize torsional and steric strain. The orientation of the substituents, particularly the bulky 4-phenyl group, is a critical determinant of the conformational equilibrium.

Computational studies, such as those using Allinger's Molecular Mechanics II (MM2) program on related 4-phenylpiperidine (B165713) analgesics, have shown that a phenyl equatorial conformation is generally preferred energetically. nih.gov However, the energy difference between the equatorial and axial conformers can be small, and in some cases, the phenyl axial conformation is only slightly higher in energy. nih.gov For instance, in ketobemidone and meperidine, the phenyl axial conformers were calculated to be only 0.6-0.7 kcal/mol higher in energy than their equatorial counterparts. nih.gov This small energy gap suggests that the axial conformer can be significantly populated and may play a role in the biological activity of these compounds. nih.gov

The presence of the methoxy (B1213986) group at the C4 position alongside the phenyl group introduces additional conformational considerations. The interplay between the electronic effects of the methoxy group and the steric bulk of the phenyl ring influences the stability of the chair conformers. Furthermore, substituents on the nitrogen atom and at other positions on the piperidine ring can shift this equilibrium. For example, in 1,3,4-trimethyl-4-phenylpiperidines, the presence and configuration of a 3-methyl group significantly impact the stability of the phenyl axial conformer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformations in solution. Techniques such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments provide detailed insights into the preferred spatial arrangement of atoms. nih.gov X-ray crystallography, on the other hand, offers precise structural information in the solid state, allowing for detailed comparisons with computed structures. nih.gov

Synthesis of Poly-substituted and Chiral Piperidine Derivatives

The synthesis of polysubstituted and chiral piperidine derivatives is a significant area of research due to their prevalence in natural products and pharmaceuticals. researchgate.net A variety of synthetic methodologies have been developed to achieve high levels of stereocontrol.

One effective strategy is the asymmetric reduction of pyridinium (B92312) salts. A rhodium-catalyzed reductive transamination reaction has been reported for the preparation of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantioselectivities. researchgate.netbohrium.com This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. researchgate.net

Another innovative approach involves the catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines. nih.gov This method utilizes a chiral copper catalyst to initiate and terminate an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism, leading to the formation of enantioenriched δ-amino nitriles which can be converted to chiral piperidines. nih.gov

Carbohydrate auxiliaries have also been employed to achieve stereoselective synthesis. For example, D-arabinopyranosylamine has been used as a stereodifferentiating auxiliary in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further functionalized to yield various disubstituted piperidine derivatives. researchgate.net

The following table summarizes some of the methods used for the synthesis of chiral piperidines:

MethodCatalyst/AuxiliaryKey Features
Asymmetric Reductive TransaminationRhodium catalystHigh diastereo- and enantio-selectivities from pyridinium salts. researchgate.netbohrium.com
Catalytic δ C-H CyanationChiral Copper catalystEnantioselective formation of remote stereocenters in acyclic amines. nih.gov
Domino Mannich–Michael ReactionCarbohydrate auxiliaryHigh diastereoselectivity in the synthesis of dehydropiperidinones. researchgate.net

Incorporation of the this compound Scaffold into Supramolecular Systems

The piperidine scaffold is a valuable component in the construction of supramolecular assemblies due to its structural rigidity and the potential for introducing various functional groups. researchgate.net The incorporation of the this compound moiety into larger supramolecular systems can lead to materials with novel properties and functions.

Supramolecular self-assembly often relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov The phenyl group of the this compound scaffold can participate in π-π stacking interactions, while the nitrogen atom can be protonated to engage in electrostatic interactions or act as a hydrogen bond acceptor. researchgate.net

For example, piperidine-containing molecules have been used to create self-supporting scaffolds for stem cell differentiation through the hierarchical assembly of bioactive amphiphilic molecules into supramolecular nanofibrils. nih.gov While direct examples involving this compound are not explicitly detailed in the provided search results, the principles of supramolecular design suggest its potential utility. The ability to modify the nitrogen atom of the piperidine ring with various substituents allows for the tuning of the self-assembly process. nih.gov

Cyclodextrins have also been used to form inclusion complexes with piperidine derivatives. researchgate.net The hydrophobic cavity of cyclodextrin (B1172386) can encapsulate the phenyl group of this compound, potentially altering its physical properties and biological activity. researchgate.net

Structure-Reactivity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies of 4-arylpiperidine derivatives have been crucial in the development of new therapeutic agents. nih.gov These studies explore how modifications to the chemical structure affect the biological activity of the compounds.

A series of substituted 4-arylpiperidines were synthesized and evaluated as 5-HT₂C receptor agonists. nih.gov The nature and position of substituents on the aryl ring and the piperidine nitrogen were found to significantly influence the agonist activity. nih.gov

In the context of fentanyl analogs, which are based on a 4-anilidopiperidine scaffold, SAR studies have shown that the substitution pattern on the piperidine ring is critical for analgesic potency. researchgate.net The size and stereochemistry of substituents at the 3-position of the piperidine ring can dramatically alter the compound's activity. researchgate.net

The reactivity of the this compound scaffold in chemical reactions is also a key area of study. For instance, 4-halopiperidines can undergo metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, to form 4-arylpiperidines. mdpi.comresearchgate.net The efficiency of these reactions can be influenced by the nature of the protecting group on the piperidine nitrogen and the steric and electronic properties of the coupling partners. mdpi.com

The following table highlights key findings from SAR studies of 4-arylpiperidine analogues:

Compound SeriesTarget/ReactionKey Findings
Substituted 4-arylpiperidines5-HT₂C receptorSubstituents on the aryl ring and piperidine nitrogen are critical for agonist activity. nih.gov
Fentanyl analogues (4-anilidopiperidines)Opioid receptorsSteric factors of substituents on the piperidine ring play a crucial role in analgesic potency. researchgate.net
4-HalopiperidinesCross-coupling reactionsCan be effectively arylated using various metal-catalyzed methods. mdpi.comresearchgate.net

Synthesis and Characterization of Spiro-Fused Piperidine Architectures

Spiro-fused piperidines are a class of compounds where the piperidine ring is connected to another ring system through a single common atom. bepls.com This structural motif imparts rigidity to the molecule, which can be advantageous for enhancing pharmacokinetic profiles and receptor binding. bepls.com

Several synthetic strategies have been developed for the construction of spiropiperidine architectures. rsc.org One approach involves a one-pot, three-component synthesis using amines, formaldehyde, and dimedone, catalyzed by nano γ-alumina supported antimony(V) chloride under ultrasonic irradiation. scispace.com

Another route involves the synthesis of spiro[indoline-3,4'-piperidine]-based compounds. bepls.com The synthesis and characterization of novel series of these compounds have been described, highlighting their potential as co-potentiators for the CFTR mutant. bepls.com

The characterization of these complex spiro architectures relies on a combination of spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, as well as mass spectrometry. scispace.comtandfonline.com In some cases, single-crystal X-ray diffraction is used to unambiguously determine the three-dimensional structure. tandfonline.com

The following table provides examples of synthesized spiro-piperidine derivatives:

Spiro-Piperidine DerivativeSynthetic MethodCharacterization Techniques
Bis-spiro piperidinesOne-pot three-component reaction with a nano-g-Al₂O₃/Sb(V) catalyst. scispace.comFT-IR, ¹H NMR. scispace.com
Spiro[indoline-3,4'-piperidine] based co-potentiatorsMulti-step synthesis. bepls.comNot explicitly detailed in the provided search result.
Heterocyclic dioxaaza spiro derivatives of piperidoneReaction of piperidone with propane-1,2-diol and mercaptoethanol. tandfonline.comIR, Mass, ¹H NMR, ¹³C NMR, HOMOCOSY, NOESY. tandfonline.com
1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine]Multi-step synthesis. nih.govIn vitro competition binding assays. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in 4 Methoxy 4 Phenylpiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., 1D, 2D, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Methoxy-4-phenylpiperidine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the stereochemistry and understand the conformational preferences of the piperidine (B6355638) ring.

In studies of related 4-phenylpiperidine (B165713) derivatives, ¹H NMR spectroscopy provides initial information on the proton environment. core.ac.uk However, for complex stereochemical assignments, the resolution of key signals, such as the H-4 proton, can be challenging, limiting the direct measurement of crucial axial and equatorial coupling constants. core.ac.uk To overcome these limitations, more advanced NMR techniques are utilized.

For instance, in the analysis of diastereomeric l-methyl-4-phenylpiperidine-3-carboxylic acids, significant differences in the ¹H NMR spectra of the α- and β-isomers were observed, allowing for the resolution and assignment of individual signals. core.ac.uk Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon chemical shifts. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation, such as a twist-boat or chair form, of the piperidine ring. researchgate.net

The conformational analysis of substituted piperidines is often complex due to the potential for multiple conformers in solution. auremn.org.br The study of N-nitroso-4-phenylpiperidine and its α-methyl derivatives using ¹³C NMR has demonstrated the utility of this technique in determining conformational preferences. researchgate.net By analyzing the shielding effects and substituent parameters, researchers established that the syn isomer exists exclusively with an axial methyl group, while the anti isomer shows a preference for an axial methyl group. researchgate.netresearchgate.net Variable temperature NMR studies can also be employed to investigate the rotational barriers around specific bonds, providing insights into the dynamic processes occurring in solution. researchgate.netasianpubs.org

Table 1: Representative NMR Data for Related Piperidine Structures

Compound Nucleus Chemical Shift (δ, ppm) Key Observations Reference
(S)-(+)-2-Methylpiperidine ¹H Not specified Used as a chiral amine in synthesis. researchgate.net researchgate.net
N-nitroso-4-phenylpiperidine ¹³C Not specified Used to determine methyl substituent parameters. researchgate.netresearchgate.net researchgate.netresearchgate.net
N,O-diacetyl-t-3-methyl-r-2, c-6-diphenylpiperidin-4-one oxime ¹H Not specified Variable temperature studies revealed rotational barriers. researchgate.net researchgate.net

This table is illustrative and based on data for structurally related compounds. Specific NMR data for this compound would require direct experimental analysis.

High-Resolution Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal confirmation of the molecular formula and assessment of the purity of this compound. Techniques such as Electrospray Ionization (ESI) combined with a Quadrupole Time-of-Flight (QTOF) analyzer provide highly accurate mass measurements, typically with sub-ppm mass accuracy. oup.com

This level of precision allows for the confident determination of the elemental composition of the parent molecule and any fragments. For example, in the analysis of related 4-phenylpiperidine derivatives, HRMS is used to validate the molecular weight, with observed [M+H]⁺ ions matching the calculated values to several decimal places.

In metabolic studies of similar compounds like fluorofentanyl analogs, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is employed. oup.com This hyphenated technique allows for the separation of the parent compound from its metabolites, followed by their structural elucidation based on accurate mass measurements and fragmentation patterns obtained through tandem mass spectrometry (MS/MS). oup.com The data-dependent acquisition mode, where the instrument automatically switches between full scan MS and MS/MS of the most abundant ions, is particularly powerful for identifying unknown metabolites. oup.com

Table 2: Typical HRMS Parameters for Analysis of Related Compounds

Parameter Value/Setting Purpose Reference
Ionization Mode Positive Electrospray Ionization (ESI) To generate protonated molecular ions [M+H]⁺. oup.com
Mass Analyzer Quadrupole Time-of-Flight (QTOF) To achieve high mass resolution and accuracy. oup.com
Mass Range 100-950 m/z (MS), 50-950 m/z (MS/MS) To detect the parent ion and its fragments. oup.com
Mass Accuracy < 5 ppm To confirm elemental composition. oup.com

This table presents typical parameters used in the analysis of related fentanyl analogs and may be adapted for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a rapid and non-destructive method for identifying the functional groups present in this compound. edinst.comyoutube.com These two techniques are complementary, as their selection rules differ, providing a more complete vibrational profile of the molecule. edinst.com

IR spectroscopy is particularly sensitive to polar functional groups and is effective for identifying characteristic vibrations. For instance, the IR spectrum of a related tetrahydroisoquinoline alkaloid showed distinct bands for O-H (3346 cm⁻¹), C-H (2938, 2936 cm⁻¹), C=C (1613, 1521 cm⁻¹), and C-O (1269, 1225, 1135, 1055 cm⁻¹) stretching and bending modes. mdpi.com For this compound, one would expect to observe characteristic absorptions for the C-O-C ether linkage, the aromatic C-H and C=C bonds of the phenyl ring, and the C-N and C-H bonds of the piperidine ring.

Raman spectroscopy, on the other hand, is highly sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the phenyl ring and the carbon skeleton. edinst.com In studies of methoxy-substituted benzaldehydes, the combination of IR and Raman spectroscopy with Density Functional Theory (DFT) calculations has enabled a confident and detailed assignment of the vibrational modes. nih.govresearchgate.net Such a combined experimental and theoretical approach would be highly beneficial for a complete vibrational analysis of this compound. researchgate.net

Table 3: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Phenyl Ring C-H stretch 3100 - 3000 IR, Raman
Phenyl Ring C=C stretch 1600 - 1450 IR, Raman
Methoxy (B1213986) Group C-H stretch 2950 - 2850 IR, Raman
Methoxy Group C-O stretch 1275 - 1000 IR
Piperidine Ring C-H stretch 2950 - 2850 IR, Raman
Piperidine Ring N-H stretch (if not N-substituted) 3500 - 3300 IR

This table provides general wavenumber ranges for the expected functional groups. The exact positions and intensities of the bands would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govazolifesciences.comwikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. nih.gov

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the phenyl and methoxy substituents. researchgate.net The process involves growing a suitable single crystal, exposing it to a monochromatic X-ray beam, and analyzing the resulting diffraction pattern. wikipedia.org The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the atomic positions are determined. nih.gov

In studies of related heterocyclic compounds, such as tetrahydroisoquinoline alkaloids, X-ray crystallography has been used to confirm the molecular structure and establish the absolute stereochemistry. mdpi.com For this compound, crystallographic data would provide invaluable insights into intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing. This information is crucial for understanding the solid-state properties of the compound and can complement the conformational analysis performed in solution by NMR.

Table 4: Key Information Obtained from X-ray Crystallography

Parameter Description Significance
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit in the crystal. Defines the basic crystal system and packing. nih.gov
Space Group The symmetry elements present in the crystal lattice. Describes the symmetry of the molecular arrangement. nih.gov
Atomic Coordinates The x, y, z coordinates of each atom in the unit cell. Provides the precise 3D structure of the molecule. wikipedia.org
Bond Lengths & Angles The distances between bonded atoms and the angles between bonds. Confirms the molecular connectivity and geometry. mdpi.com
Torsional Angles The dihedral angles that define the conformation of the molecule. Reveals the specific conformation of the piperidine ring and substituent orientations.

This table outlines the fundamental outputs of a single-crystal X-ray diffraction experiment.

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC-MS, SFC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers. sunnypharmtech.com High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used method for purity evaluation. ptfarm.pl

A validated RP-HPLC method typically involves an octadecylsilane (B103800) (C18) column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. ptfarm.plresearchgate.net UV detection is commonly employed for quantification. ptfarm.pl The method's performance is validated for parameters such as selectivity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl This ensures the reliability of the purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. swgdrug.org For compounds like 4-Methoxy-phencyclidine, a related structure, GC-MS analysis can sometimes lead to decomposition in the injection port, which must be considered during method development. swgdrug.org

For the separation of enantiomers or diastereomers, chiral chromatographic techniques are required. Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for this purpose, often providing faster separations and using less organic solvent than traditional chiral HPLC. sunnypharmtech.com

Table 5: Comparison of Chromatographic Techniques for Analysis

Technique Stationary Phase Example Mobile Phase Example Key Application Reference
RP-HPLC Octadecyl (C18) Acetonitrile/Phosphate Buffer Purity assessment, quantification of impurities. ptfarm.plresearchgate.net ptfarm.plresearchgate.net
GC-MS HP-5MS (5% Phenyl Methyl Siloxane) Helium (carrier gas) Separation and identification of volatile impurities. swgdrug.org swgdrug.org

This table provides examples of typical conditions and applications for each technique.

Thermogravimetric Analysis (TGA) and Surface Area Analysis (BET) in Catalyst Characterization relevant to Synthesis

While not used to characterize this compound itself, Thermogravimetric Analysis (TGA) and Brunauer-Emmett-Teller (BET) surface area analysis are crucial for characterizing the catalysts that may be used in its synthesis. The performance of a heterogeneous catalyst is highly dependent on its thermal stability and surface properties. numberanalytics.comcatalysis.blog

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature. numberanalytics.com In catalyst characterization, TGA is used to determine the thermal stability of the catalyst, identify the temperatures at which decomposition or phase changes occur, and quantify the amount of volatile components or deposited coke. numberanalytics.comekb.eg This information is vital for understanding catalyst deactivation and for determining the optimal calcination temperatures during catalyst preparation. ekb.eg

BET Surface Area Analysis determines the specific surface area of a material by measuring the physical adsorption of a gas, typically nitrogen, at cryogenic temperatures. numberanalytics.comcatalysis.blog The surface area is a critical parameter in catalysis, as a higher surface area often correlates with a greater number of available active sites, leading to higher catalytic activity. catalysis.blogresearchgate.net BET analysis helps in optimizing catalyst synthesis procedures to achieve a high surface area and in monitoring changes in surface area that may occur during the catalytic process, indicating sintering or pore blockage. catalysis.blogresearchgate.net

Table 6: Catalyst Characterization Techniques

Technique Principle Information Obtained Relevance to Synthesis Reference
Thermogravimetric Analysis (TGA) Measures mass change vs. temperature. Thermal stability, decomposition temperatures, amount of volatile species. Determines catalyst calcination temperature and stability under reaction conditions. numberanalytics.comekb.eg numberanalytics.comekb.eg

This table summarizes the application of TGA and BET in characterizing catalysts relevant to the synthesis of chemical compounds.

Computational and Theoretical Chemistry Studies of 4 Methoxy 4 Phenylpiperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of 4-methoxy-4-phenylpiperidine. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine key molecular properties. chalcogen.rosciencepublishinggroup.com The optimization of the molecular structure is a primary step, often performed using basis sets such as B3LYP/6-31G* to find the molecule's lowest energy conformation. scispace.com

A critical aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. wuxiapptec.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For derivatives of phenylpiperidine, these calculations help in understanding the sites susceptible to electrophilic and nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the stability of the molecule arising from charge delocalization. nih.gov The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped to identify reactive centers within the molecule. saarj.comresearchgate.net For instance, the oxygen atom in the methoxy (B1213986) group is expected to have a high negative charge, making it a potential site for interaction. saarj.com

Parameter Calculated Value Method/Basis Set Reference
HOMO Energy - DFT/B3LYP scispace.comresearchgate.net
LUMO Energy - DFT/B3LYP scispace.comresearchgate.net
HOMO-LUMO Gap - DFT/B3LYP scispace.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound, providing insights into its flexibility and the preferred spatial arrangements of its atoms. biorxiv.org These simulations model the movement of atoms and molecules over time, governed by force fields like MMFF94. researchgate.net

For piperidine (B6355638) derivatives, a key conformational feature is the orientation of the phenyl group, which can be either axial or equatorial. nih.gov The relative energies of these conformers determine their population at equilibrium. Studies on related 4-phenylpiperidines have shown that the phenyl equatorial conformation is often preferred. nih.gov However, the energy difference between the axial and equatorial conformers can be small, suggesting that both may be present in solution. nih.gov

MD simulations can also reveal the pathways and energy barriers for conformational changes, such as ring inversion and nitrogen inversion. researchgate.net The presence of substituents on the piperidine ring can significantly influence the conformational preferences. nih.gov Understanding the conformational behavior is crucial as it can directly impact the molecule's interaction with biological targets or catalysts. researchgate.net

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. nih.gov For 4-phenylpiperidine (B165713) derivatives, QSAR studies have been conducted to correlate molecular descriptors with their observed activities, such as analgesic potency or receptor binding affinity. nih.gov

These models are built by first calculating a wide range of molecular descriptors, which can be categorized as 0D, 1D, 2D, and 3D. scispace.com Software like PaDEL-Descriptor is used for this purpose. scispace.com A subset of the most relevant descriptors is then selected using statistical methods like partial least squares (PLS) or neural networks (NN) to build a predictive model. nih.govnih.govgu.se

The reliability and predictive power of the QSAR model are validated using internal and external sets of compounds. nih.gov A well-validated QSAR model can provide a deeper understanding of the structure-activity relationship and guide the design of new molecules with improved properties. nih.gov For instance, these models can elucidate how different substituents on the phenyl ring affect the biological response. gu.se

Molecular Modeling and Docking Studies for Non-Covalent Interactions (e.g., with catalysts or materials)

Molecular modeling and docking are powerful computational techniques used to study the non-covalent interactions between this compound and other molecules, such as catalysts or biological receptors. nsf.govnih.gov These studies are crucial for understanding the binding modes and affinities of the molecule.

Docking simulations predict the preferred orientation of the ligand (this compound) when it binds to a target, such as an enzyme or a receptor. semanticscholar.org These studies can identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. nsf.gov For example, the methoxy group could act as a hydrogen bond acceptor. semanticscholar.org

These computational approaches are valuable in rational drug design and in understanding the mechanisms of catalysis. mdpi.comepfl.ch By visualizing the binding pose and interactions, researchers can make informed decisions about how to modify the structure of the molecule to enhance its binding affinity or catalytic activity. acs.org

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods can be used to predict the spectroscopic properties of this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. sciencepublishinggroup.comnih.gov These predictions are valuable for interpreting experimental spectra and for confirming the structure of the synthesized compound.

DFT and HF methods, with appropriate basis sets, are commonly used to calculate vibrational frequencies (IR) and chemical shifts (NMR). sciencepublishinggroup.comnih.gov The calculated spectra can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands. sciencepublishinggroup.com

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-visible absorption. nih.govresearchgate.net The analysis of the orbitals involved in these transitions provides insights into the electronic structure of the molecule. nih.gov While specific theoretical spectra for this compound are not detailed in the provided results, the methodologies are well-established for similar molecules. sciencepublishinggroup.comnih.govuva.nl

Non Biological Applications and Material Science Contributions of 4 Methoxy 4 Phenylpiperidine

Role as Synthetic Intermediates in Fine Chemical and Specialty Chemical Synthesis

The 4-phenylpiperidine (B165713) framework is a versatile building block in the synthesis of various non-pharmaceutical chemicals. While 4-Methoxy-4-phenylpiperidine is primarily recognized as a precursor in the synthesis of biologically active molecules, the broader applications of its parent scaffold suggest its potential in other areas of fine and specialty chemical synthesis.

The parent compound, 4-phenylpiperidine, is identified as a key raw material and intermediate for the production of agrochemicals and dyestuffs. thermofisher.com Its structural attributes allow for the creation of potent pesticides, herbicides, and plant growth regulators. nbinno.com The adaptability of the piperidine (B6355638) ring and the phenyl group enables chemists to design molecules with high efficacy and improved environmental profiles. nbinno.com This established role in agrochemical synthesis suggests a potential pathway for derivatives such as this compound to be utilized in developing next-generation crop protection agents. nbinno.com

Furthermore, the use of phenylpiperidine structures in the synthesis of dyes points to another potential non-biological application. thermofisher.com The incorporation of chromophoric and auxochromic groups onto this scaffold could lead to the development of novel colorants for various industrial uses. The methoxy (B1213986) group on the phenyl ring of this compound could, in itself, influence the color and properties of such dyes.

Table 1: Potential Applications of 4-Phenylpiperidine Scaffolds as Synthetic Intermediates

Field Application Rationale
Agrochemicals Synthesis of pesticides, herbicides, plant growth regulators The 4-phenylpiperidine structure serves as a versatile backbone for creating effective and environmentally considerate agricultural chemicals. nbinno.com

| Dyestuffs | Development of novel dyes and pigments | The scaffold can be chemically modified to create compounds with specific colorimetric properties for industrial applications. thermofisher.com |

Applications in Organocatalysis and Ligand Design for Metal-Catalyzed Reactions

While specific research detailing the use of this compound as an organocatalyst or as a ligand for metal-catalyzed reactions is not prominent in current literature, the foundational piperidine structure is a common motif in both fields. Organocatalysis often employs small organic molecules like piperidine to accelerate chemical reactions. For instance, piperidine itself is known to catalyze reactions such as the Knoevenagel condensation by forming a reactive iminium ion intermediate.

In the realm of metal-catalyzed reactions, nitrogen-containing heterocycles are crucial components in the design of ligands that control the reactivity and selectivity of a metal center. uark.edu The development of new nitrogen- and oxygen-based ligands is considered essential for advancing catalytic methods, particularly with non-precious metals like nickel, copper, and iron. uark.edu The structure of this compound, possessing a secondary amine (a potential coordination site) and modifiable phenyl and methoxy groups, presents a template for the synthesis of novel ligands. Modifications to this scaffold could be used to tune the electronic and steric properties of a resulting metal complex, thereby influencing its catalytic activity.

Potential in Polymer Chemistry and Functional Material Development

The incorporation of heterocyclic rings into polymer backbones or as pendant groups can impart unique properties to materials. Although direct evidence for the use of this compound in polymer chemistry is limited, related compounds have demonstrated this potential. For example, research into radical polymerization processes has explored the use of 4-phenylpiperidine hydrochloride as a precursor for synthesizing structurally diverse polymers.

Additionally, other piperidine-containing monomers, such as 1-chlorine-3-piperidine-2-propylmethacrylate, have been successfully synthesized and polymerized. researchcommons.org This indicates the feasibility of integrating the piperidine moiety into polymer chains. As a functional monomer, this compound could potentially contribute to polymers with specific thermal, optical, or mechanical properties. As an additive, it could function as a stabilizer, plasticizer, or modifying agent in existing polymer formulations.

Use in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound by non-covalent interactions. Structurally related compounds to this compound have been shown to participate in the formation of ordered supramolecular assemblies. For instance, 1-aroyl-4-(4-methoxyphenyl)piperazines, which share the methoxyphenyl and heterocyclic amine features, form extended structures like chains and sheets through intermolecular forces such as C-H···O and C-H···π hydrogen bonds, as well as aromatic π–π stacking interactions. doaj.org This suggests that this compound could similarly act as a building block for designing crystal structures and materials with specific network topologies.

Host-guest chemistry, a branch of supramolecular chemistry, often involves the encapsulation of a "guest" molecule within a larger "host" molecule. Cyclodextrins are common hosts that can encapsulate hydrophobic guest molecules within their cavities, often improving the guest's solubility and stability. mdpi.comnih.gov While direct studies of this compound with cyclodextrins are not widely reported, other 4-phenylpiperidine derivatives have been successfully encapsulated. For example, an inclusion complex of 4-acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine with β-cyclodextrin has been synthesized and characterized. researchgate.net This precedent indicates the potential for this compound, with its hydrophobic phenyl and piperidine components, to form stable inclusion complexes with cyclodextrins.

Table 2: Potential Supramolecular Interactions of this compound

Interaction Type Potential Role of this compound Basis for Potential
Crystal Engineering Building block for supramolecular assemblies Structurally similar methoxyphenylpiperazines form sheets and chains via hydrogen bonds and π–π stacking. doaj.org

| Host-Guest Chemistry | Guest molecule for encapsulation by hosts like cyclodextrins | Other 4-phenylpiperidine derivatives are known to form stable inclusion complexes with β-cyclodextrin. researchgate.net |

Development as Analytical Reagents or Reference Standards

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. The parent compound, 4-phenylpiperidine, is utilized as a reference material in analytical techniques such as High-Performance Liquid Chromatography (HPLC). sielc.com The National Institute of Standards and Technology (NIST) provides reference data, including mass spectra, for 4-phenylpiperidine, underscoring its role as a chemical standard. nist.gov

Given that the 4-phenylpiperidine scaffold is the core of numerous pharmaceutical and controlled substances, its derivatives are important for forensic and analytical method development. wikipedia.org this compound can therefore serve as a valuable reference standard for:

Developing and validating new analytical methods for the detection of its own derivatives.

Acting as an internal standard in the quantification of related compounds.

Use in metabolic studies to identify and confirm the structures of metabolites derived from more complex molecules containing the this compound moiety.

Chemical suppliers often provide this compound and its salts at high purity levels, which is a prerequisite for its use as a reference standard in quality control and research laboratories. sigmaaldrich.com

Future Directions and Emerging Research Avenues in 4 Methoxy 4 Phenylpiperidine Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

Machine learning algorithms, particularly neural networks, can be trained on vast datasets of chemical reactions to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. chemintelligence.com This predictive power can minimize the need for extensive trial-and-error experimentation, saving time and resources. For the synthesis of 4-Methoxy-4-phenylpiperidine, AI models could be employed to identify more efficient and selective reaction pathways, potentially uncovering novel synthetic routes that have not yet been explored through traditional methods.

Table 1: Applications of AI/ML in this compound Chemistry

Application AreaAI/ML TechniquePotential Impact
Reaction Prediction Neural Networks, Graph TransformersAccurate prediction of reaction outcomes, yields, and regioselectivity. digitellinc.com
Condition Optimization Hierarchical Neural NetworksIdentification of optimal catalysts, solvents, and temperatures, reducing experimental workload. chemintelligence.com
Compound Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)De novo design of novel this compound derivatives with desired properties. digitellinc.com
In Silico Screening Graph Transformer Neural NetworksEfficient virtual screening of compound libraries to identify promising candidates. digitellinc.com

Sustainable Chemistry and Circular Economy Approaches for Piperidine (B6355638) Synthesis

The principles of green chemistry and the circular economy are increasingly influencing the synthesis of piperidine-containing compounds. unibo.it The development of sustainable synthetic routes is crucial for minimizing the environmental impact of chemical production. nih.gov Research in this area focuses on the use of renewable feedstocks, the reduction of waste, and the development of more energy-efficient processes.

For the synthesis of this compound, sustainable approaches could involve the use of bio-based starting materials and greener solvents. nih.gov The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key area of focus. rsc.org Electrosynthesis, for instance, offers a promising green alternative, using electricity to drive chemical reactions under mild conditions and minimizing the need for harsh chemicals. nih.gov

The concept of a circular economy encourages the design of chemical processes where waste is minimized and resources are reused. In the context of piperidine synthesis, this could involve the development of recyclable catalysts or the valorization of byproducts. rsc.org By embracing these principles, the chemical industry can move towards a more sustainable and environmentally responsible production of valuable compounds like this compound.

Exploration of Novel and Unconventional Reaction Pathways for this compound

The development of novel and unconventional reaction pathways is essential for accessing new chemical space and improving the efficiency of piperidine synthesis. nih.gov Researchers are continuously exploring new catalytic systems and reaction mechanisms to construct the piperidine ring with greater control and versatility. organic-chemistry.org

Recent advancements in catalysis have opened up new avenues for the synthesis of substituted piperidines. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to piperidines. nih.govacs.org Another innovative approach involves the combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling, which can significantly simplify the synthesis of complex piperidines. news-medical.net

The use of visible light in photochemistry is also unlocking novel reaction pathways for the synthesis of complex molecules. rsc.org These methods can offer unique reactivity and selectivity compared to traditional thermal reactions. Exploring such unconventional approaches for the synthesis of this compound could lead to the discovery of more efficient and selective synthetic routes.

Table 2: Examples of Novel Synthetic Methods for Piperidines

MethodKey FeaturesPotential Application for this compound
Rhodium-Catalyzed Asymmetric Carbometalation High regio- and enantioselectivity. nih.govacs.orgEnantioselective synthesis of chiral derivatives.
Biocatalytic C-H Oxidation and Radical Cross-Coupling Streamlined synthesis of complex molecules. news-medical.netEfficient introduction of functional groups.
Electroreductive Cyclization Green and sustainable method. nih.govEnvironmentally friendly synthesis.
Visible Light Photochemistry Unique reactivity and selectivity. rsc.orgAccess to novel reaction pathways.

Development of Advanced In Situ Analytical Tools for Monitoring Piperidine Reactions

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. shimadzu.de The development of advanced in situ analytical tools is providing unprecedented insights into the dynamics of chemical transformations. chemrxiv.org

Techniques such as in situ spectroscopy (e.g., IR, Raman, NMR) allow for the continuous monitoring of reactant consumption and product formation without the need for sampling. spectroscopyonline.com These methods provide valuable kinetic and mechanistic information that can be used to optimize reaction conditions and improve yields. For the synthesis of this compound, in situ monitoring can help to identify reaction intermediates, detect the formation of byproducts, and ensure complete conversion. hitec-zang.de

Mass spectrometry-based techniques, such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS), are also powerful tools for real-time reaction monitoring, enabling the observation of catalytic intermediates and the elucidation of reaction pathways. uvic.ca The integration of multiple process analytical technology (PAT) tools can provide a comprehensive understanding of complex multistep syntheses. chemrxiv.org Furthermore, scanning probe microscopy techniques are being developed for the in-situ evaluation of catalytic materials with high spatial resolution. solarfuelsengineering.commdpi.com

Multidisciplinary Research Collaborations in Advanced Materials and Chemical Technologies

The future of research in this compound and its derivatives will increasingly rely on multidisciplinary collaborations. The unique properties of the piperidine scaffold make it a valuable building block in various fields, from pharmaceuticals to materials science. ajchem-a.comresearchgate.netnih.govresearchgate.netnih.govgoogle.comnih.gov

Collaborations between synthetic chemists, computational chemists, materials scientists, and engineers will be essential for unlocking the full potential of these compounds. For instance, the incorporation of this compound moieties into polymers or other materials could lead to the development of advanced materials with novel optical, electronic, or catalytic properties.

Furthermore, collaborations with pharmaceutical scientists are crucial for exploring the therapeutic potential of new this compound derivatives. researchgate.net By bringing together expertise from different disciplines, researchers can accelerate the pace of discovery and translate fundamental research into practical applications.

Q & A

Q. What are the critical synthetic considerations for preparing 4-Methoxy-4-phenylpiperidine in laboratory settings?

The synthesis of this compound requires careful control of reaction conditions. A common method involves the reaction of phenylmagnesium bromide with 4-methoxypiperidine under anhydrous conditions to prevent hydrolysis of the Grignard reagent . Key steps include:

  • Use of dry solvents (e.g., THF or diethyl ether).
  • Slow addition of the Grignard reagent to avoid exothermic side reactions.
  • Quenching with ice-cold water followed by extraction with organic solvents (e.g., dichloromethane) to isolate the product. Yield optimization can be achieved via continuous flow reactors , which enhance mixing efficiency and reduce side-product formation .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the methoxy (-OCH3_3), phenyl, and piperidine moieties. For example, the methoxy proton typically appears as a singlet at ~3.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation (e.g., [M+H]+ for C12_{12}H17_{17}NO2_2 at m/z 207.1259) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-O (methoxy, ~1250 cm1^{-1}) and aromatic C-H bonds (~3000 cm1^{-1}) are diagnostic .

Q. How does the substitution pattern on the piperidine ring influence solubility and stability?

The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its electron-donating nature, while the phenyl group contributes to hydrophobic interactions. Stability is influenced by steric hindrance; the para-substituted phenyl group reduces ring strain, improving thermal stability . Hydrochloride salt formation (common in derivatives like 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride) further enhances aqueous solubility for pharmacological assays .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be systematically resolved?

Contradictions often arise from structural variations or assay conditions. Strategies include:

  • Comparative SAR Studies : Analyze analogs like 3-[(4-Fluorophenyl)methyl]piperidine hydrochloride to identify substituent effects (e.g., fluoro vs. methoxy groups) on receptor binding .
  • Binding Assay Standardization : Use radioligand displacement assays (e.g., for opioid or dopamine receptors) under controlled pH and temperature .
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities and rationalize discrepancies between in vitro and in vivo results .

Q. What reaction optimization strategies improve yields in multi-step syntheses of this compound derivatives?

Key approaches include:

  • Catalytic Systems : Employ palladium-catalyzed cross-coupling for aryl-piperidine bond formation, optimizing ligand-to-metal ratios to suppress side reactions .
  • Purification Techniques : Use flash chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to isolate intermediates .
  • Flow Chemistry : Continuous flow setups reduce reaction times and improve scalability for steps like nitro group reduction (e.g., H2_2/Pd-C in flow) .

Q. What in vitro assays are recommended to evaluate this compound’s interaction with neurotransmitter receptors?

  • Radioligand Competition Assays : Measure displacement of 3^3H-labeled ligands (e.g., 3^3H-naloxone for opioid receptors) in transfected HEK293 cells .
  • Calcium Flux Assays : Use FLIPR® Tetra systems to monitor GPCR activation (e.g., dopamine D2 receptors) .
  • Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., NMDA receptors) in neuronal cell lines .

Methodological Guidance Tables

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight207.27 g/mol
Solubility (H2_2O)2.1 mg/mL (improved as HCl salt)
LogP (Octanol-Water)2.3 (calculated via ChemAxon)
Melting Point98–102°C (free base)

Q. Table 2: Common Synthetic Routes and Yields

RouteKey StepsYield (%)Reference
Grignard ReactionPhenylMgBr + 4-methoxypiperidine65–75
Reductive Amination4-Phenylpiperidone + MeOH/NH4_4OAc50–60
Flow ChemistryContinuous hydrogenation80–85

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